D-Gluconic acid, delta-lactone

Description

Propriétés

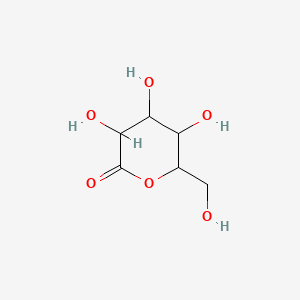

IUPAC Name |

3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOQVHQSTUBQQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(=O)O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859158 | |

| Record name | 3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | D-Gluconic acid, .delta.-lactone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

54910-68-8, 7506-65-2, 90-80-2 | |

| Record name | D-Gluconic acid, delta-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054910688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galactonic acid, 8CI, | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC34393 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Gluconic acid, .delta.-lactone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to D-Gluconic Acid, Delta-Lactone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of D-Gluconic acid, delta-lactone (GDL). The information is curated for professionals in research, science, and drug development, with a focus on delivering precise data and established experimental methodologies.

Chemical and Physical Properties

This compound, also known as gluconolactone, is a naturally occurring cyclic ester of D-gluconic acid.[1] It is a white, odorless, crystalline powder.[2][3] In aqueous solutions, it slowly hydrolyzes to form an equilibrium mixture of D-gluconic acid and its delta- and gamma-lactones, which results in a gentle and progressive decrease in pH.[2][4] This property makes it a widely used acidulant in the food and pharmaceutical industries.[1][4]

The key quantitative chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₆H₁₀O₆ | [5][6] |

| Molecular Weight | 178.14 g/mol | [2][7] |

| CAS Number | 90-80-2 | [2][5] |

| Melting Point | 150–153 °C (decomposes) | [2][8] |

| Solubility in Water | 59 g/100 mL at 20°C | [3][9] |

| Appearance | White crystalline powder | [2] |

| pKa | ~3.6 (for the resulting gluconic acid) | [10] |

| Optical Rotation [α]D²⁰ | +65° (in water, initial) | [9] |

Molecular Structure

This compound is the 1,5-intramolecular ester of D-gluconic acid, forming a six-membered ring (a pyranose-like structure). The systematic IUPAC name is (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-one.[2]

The key structural identifiers are provided in the table below.

| Identifier | Value | References |

| SMILES | C([C@@H]1--INVALID-LINK--O1)O)O">C@HO)O | [2] |

| InChI | InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1 | [2] |

| InChIKey | PHOQVHQSTUBQQK-SQOUGZDYSA-N | [2] |

Hydrolysis of this compound

A primary characteristic of GDL is its hydrolysis in water to an equilibrium mixture of D-gluconic acid and the delta- and gamma-lactones.[2] This reaction is responsible for the gradual acidification of the solution. The rate of hydrolysis is influenced by temperature and pH, with higher temperatures and alkaline conditions accelerating the process.[2][3]

Caption: Equilibrium between this compound and D-Gluconic acid in water.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization and analysis of this compound are provided below.

Assay of this compound (Titrimetric Method)

This method determines the purity of a GDL sample.

Principle: GDL is hydrolyzed with a known excess of sodium hydroxide (B78521). The unreacted sodium hydroxide is then back-titrated with a standard acid.

Procedure:

-

Accurately weigh approximately 0.6 g of the GDL sample.

-

Dissolve the sample in 50 mL of 0.1 N sodium hydroxide solution.

-

Allow the solution to stand for 20 minutes to ensure complete hydrolysis of the lactone.

-

Add 3 drops of phenolphthalein (B1677637) indicator.

-

Titrate the excess sodium hydroxide with 0.1 N sulfuric acid until the pink color disappears.

-

Perform a blank titration with 50 mL of 0.1 N sodium hydroxide.

-

Calculate the percentage of GDL in the sample. Each mL of 0.1 N sodium hydroxide consumed is equivalent to 17.81 mg of C₆H₁₀O₆.[8]

Gas Chromatography (GC) for the Determination in Foods

This method is used for the quantitative analysis of GDL in food matrices.

Principle: The sample is extracted, and GDL is separated and derivatized to a volatile trimethylsilyl (B98337) (TMS) derivative, which is then analyzed by gas chromatography.

Procedure:

-

Sample Preparation: Homogenize the food sample with water at 60-70°C and filter.

-

Purification: Buffer the filtrate to pH 10 and pass it through a QAE-Sephadex A25 column. Wash the column with water and then elute the GDL with 0.1N HCl.

-

Derivatization: Evaporate an aliquot of the eluate to dryness. Add pyridine, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and trimethylchlorosilane (TMCS) and allow to react at room temperature to form the TMS derivative of GDL.

-

GC Analysis:

-

Column: 2% OV-17 on a suitable support.

-

Oven Temperature: 180°C.

-

Injector and Detector Temperature: As appropriate for the instrument.

-

Carrier Gas: Helium or Nitrogen.

-

Detector: Flame Ionization Detector (FID).

-

-

Quantification: Compare the peak area of the GDL-TMS derivative in the sample to that of a standard curve prepared from known concentrations of GDL.[11]

Enzymatic Assay for D-Gluconic Acid and D-Glucono-δ-lactone

This is a specific method for the quantification of D-gluconic acid and, after hydrolysis, D-glucono-δ-lactone.

Principle: D-gluconic acid is phosphorylated to D-gluconate-6-phosphate by ATP in the presence of the enzyme gluconate kinase. The D-gluconate-6-phosphate is then oxidized by NADP+ to ribulose-5-phosphate with the formation of NADPH, catalyzed by 6-phosphogluconate dehydrogenase. The amount of NADPH formed is stoichiometric with the amount of D-gluconic acid and is measured by the increase in absorbance at 340 nm. To measure GDL, it is first hydrolyzed to gluconic acid under alkaline conditions.

Procedure:

-

Sample Preparation:

-

Dilute clear liquid samples to a concentration of 0.06 to 0.6 g/L of D-gluconate.

-

For solid or semi-solid samples, homogenize with water, extract, filter, and dilute as necessary.

-

For GDL determination, adjust the sample solution to pH 10-11 with 2 M KOH and incubate for 5-10 minutes at room temperature to ensure complete hydrolysis.

-

-

Assay:

-

Pipette the sample solution, a blank (water), and a standard solution into separate cuvettes.

-

Add a buffer solution containing triethanolamine, NADP+, and ATP.

-

Add the 6-phosphogluconate dehydrogenase enzyme solution.

-

Mix and read the initial absorbance (A1) at 340 nm after the reaction has stopped.

-

Start the reaction by adding the gluconate kinase enzyme solution.

-

Mix and read the final absorbance (A2) at 340 nm after the reaction is complete (approximately 5-10 minutes).

-

-

Calculation: The concentration of D-gluconic acid is proportional to the change in absorbance (A2 - A1).[2]

Spectroscopic Analysis

4.4.1. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the GDL molecule. The spectrum will show characteristic absorption bands for the hydroxyl (-OH) groups, the ester carbonyl (C=O) group within the lactone ring, and C-O stretching vibrations. A reference IR spectrum for D-Gluconic acid, δ-lactone can be found in the NIST Chemistry WebBook.

4.4.2. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of GDL will result in fragmentation of the molecule. The resulting mass spectrum, showing the mass-to-charge ratio of the fragments, can be used for structural elucidation and confirmation. The NIST Mass Spectrometry Data Center provides a reference mass spectrum for D-Gluconic acid, δ-lactone.

4.4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural characterization of GDL. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its stereochemistry and conformation in solution. NMR can also be used for quantitative analysis.[10]

Safety and Handling

This compound is generally recognized as safe (GRAS) for use in food. However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting.

-

Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety glasses. Avoid the formation of dust.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, rinse mouth with water.[11]

This guide provides a foundational understanding of the chemical properties and structure of this compound, supported by established experimental protocols. For further details, the cited references should be consulted.

References

- 1. researchgate.net [researchgate.net]

- 2. food.r-biopharm.com [food.r-biopharm.com]

- 3. Gluconolactone [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 6. ygeia.cl [ygeia.cl]

- 7. m.youtube.com [m.youtube.com]

- 8. fao.org [fao.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Gas chromatographic determination of glucono-delta-lactone in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. D-Gluconic acid, δ-lactone [webbook.nist.gov]

An In-depth Technical Guide to the Hydrolysis of D-Glucono-δ-lactone to Gluconic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical mechanism, kinetics, and experimental protocols related to the hydrolysis of D-glucono-δ-lactone (GDL) into gluconic acid. This reaction is of significant interest in various fields, including food science, pharmaceuticals, and biotechnology, due to the controlled and gradual release of acid.

The Chemical Mechanism of Hydrolysis

The hydrolysis of D-glucono-δ-lactone is a reversible reaction that results in an equilibrium mixture of the lactone and gluconic acid in aqueous solutions.[1] The mechanism of this ring-opening reaction is subject to both acid and base catalysis.

Base-Catalyzed Hydrolysis (BAC2 Mechanism)

Under neutral to alkaline conditions, the hydrolysis of D-glucono-δ-lactone predominantly follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism. This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the lactone ring.

The key steps are:

-

Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the D-glucono-δ-lactone.

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient, unstable tetrahedral intermediate.

-

Ring Opening: The tetrahedral intermediate collapses, resulting in the cleavage of the ester bond and the opening of the lactone ring to form the gluconate anion.

-

Protonation: In the final step, the gluconate anion is protonated by water to yield gluconic acid.

Acid-Catalyzed Hydrolysis (AAC2 Mechanism)

In acidic conditions, the hydrolysis is catalyzed by hydronium ions (H₃O⁺) and proceeds via a bimolecular acyl-oxygen cleavage (AAC2) mechanism.

The key steps are:

-

Protonation: The carbonyl oxygen of the D-glucono-δ-lactone is protonated by a hydronium ion, which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon.

-

Tetrahedral Intermediate Formation: This results in the formation of a protonated tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water molecule to the ring oxygen atom.

-

Ring Opening: The C-O bond of the lactone ring is cleaved, leading to the formation of protonated gluconic acid.

-

Deprotonation: The protonated gluconic acid is deprotonated by a water molecule to yield gluconic acid and regenerate the hydronium ion catalyst.

Quantitative Data on Hydrolysis Kinetics

The rate of hydrolysis of D-glucono-δ-lactone is influenced by several factors, most notably temperature and pH. The reaction exhibits general acid-base catalysis.[2][3][4][5]

| Parameter | Condition | Value | Reference |

| Rate Constant (k) | Water catalysis (kH₂O) at 25°C | 4.59 x 10-5 s-1 | [5] |

| Hydroxide ion catalysis (kOH⁻) at 25°C | 2.76 x 103 M-1s-1 | [5] | |

| Activation Energy (Ea) | Water catalyzed reaction | 7360 K-1 (EH₂O/R) | [5] |

| Hydroxide ion catalyzed reaction | 8880 K-1 (EOH⁻/R) | [5] |

Experimental Protocols

Several experimental techniques have been employed to study the kinetics of D-glucono-δ-lactone hydrolysis. The following are detailed methodologies for key experiments.

pH-Stat Titration

This method allows for the direct measurement of the rate of acid formation by monitoring the amount of base required to maintain a constant pH.

Objective: To determine the rate of hydrolysis of GDL by measuring the consumption of a titrant (e.g., NaOH) required to neutralize the produced gluconic acid at a constant pH.

Materials:

-

D-glucono-δ-lactone

-

Deionized water (CO₂-free)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH-stat apparatus (autotitrator)

-

Thermostated reaction vessel

-

Magnetic stirrer

Procedure:

-

Prepare a solution of D-glucono-δ-lactone in deionized water at a known concentration in the thermostated reaction vessel.

-

Calibrate the pH electrode of the pH-stat apparatus at the desired experimental temperature.

-

Set the desired constant pH value on the pH-stat controller.

-

Initiate the experiment by adding the GDL solution to the reaction vessel and start the stirrer.

-

The pH-stat will automatically add the NaOH solution to the reaction vessel to maintain the preset pH as gluconic acid is formed.

-

Record the volume of NaOH added as a function of time.

-

The rate of hydrolysis can be calculated from the rate of addition of the NaOH titrant.

Polarimetry

This technique is based on the change in optical rotation as the optically active D-glucono-δ-lactone is converted to gluconic acid, which has a different specific rotation.

Objective: To monitor the change in the concentration of GDL over time by measuring the change in the optical rotation of the solution.

Materials:

-

D-glucono-δ-lactone

-

Buffer solutions of desired pH

-

Polarimeter with a thermostated cell

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of D-glucono-δ-lactone in the desired buffer.

-

Determine the initial optical rotation of the GDL solution and the final optical rotation of the equilibrium mixture of gluconic acid and GDL.

-

Initiate the kinetic run by dissolving a known amount of GDL in the buffer solution within the thermostated polarimeter cell.

-

Measure the optical rotation of the solution at regular time intervals.

-

The concentration of GDL at any given time can be calculated using the following equation: [GDL]t = [GDL]₀ * (αt - α∞) / (α₀ - α∞) where αt is the optical rotation at time t, α₀ is the initial optical rotation, and α∞ is the final optical rotation.

-

The rate constant can be determined by plotting the natural logarithm of the GDL concentration versus time.

Stopped-Flow Circular Dichroism (CD) Spectroscopy

This method is particularly useful for studying the rapid kinetics of the hydrolysis reaction by monitoring changes in the circular dichroism spectrum.

Objective: To investigate the dynamics of the hydrolysis and stereochemical changes by measuring the change in the CD signal over a short timescale.[6][7]

Materials:

-

D-glucono-δ-lactone solution

-

Alkaline solution (e.g., NaOH)

-

Stopped-flow CD spectrometer

Procedure:

-

Place the GDL solution and the alkaline solution in the two separate syringes of the stopped-flow apparatus.

-

Rapidly mix the two solutions by driving the syringes. The mixture flows into the observation cell.

-

The flow is abruptly stopped, and the change in the CD signal at a specific wavelength, characteristic of either GDL or gluconate, is recorded as a function of time.

-

The kinetic data can be fitted to an appropriate rate equation to determine the rate constant of the hydrolysis reaction.

Visualizations

Caption: Acid and Base-Catalyzed Hydrolysis Mechanisms of D-Glucono-δ-lactone.

Caption: General Experimental Workflow for Studying GDL Hydrolysis Kinetics.

References

- 1. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydrolysis of D-glucono-delta-lactone. I. General acid-base catalysis, solvent deuterium isotope effects, and transition state characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. research.wur.nl [research.wur.nl]

- 7. researchgate.net [researchgate.net]

The Dual Nature of D-Gluconic Acid, Delta-Lactone: From Natural Abundance to Synthetic Accessibility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

D-Gluconic acid, delta-lactone, a cyclic ester of D-gluconic acid, is a naturally occurring carbohydrate derivative with a growing presence in the pharmaceutical and biotechnology sectors. Its biocompatibility and chemical properties make it a molecule of interest for various applications, including as a chelating agent, pH adjuster, and a precursor for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its natural occurrence and diverse synthesis methodologies, tailored for professionals in research and drug development.

Natural Occurrence and Biosynthesis

This compound is found ubiquitously in nature, being a natural constituent of numerous food sources. It is present in honey, fruit juices, wine, and a variety of fermented products.[1] The biosynthesis of D-gluconic acid, and consequently its delta-lactone, is primarily an oxidative process involving D-glucose. In biological systems, this conversion is catalyzed by the enzyme glucose oxidase, which oxidizes the aldehyde group of β-D-glucose to a carboxyl group, initially forming D-glucono-δ-lactone and hydrogen peroxide. This lactone can then be hydrolyzed to D-gluconic acid.

dot graph "Biosynthesis_of_D_Gluconic_Acid_Delta_Lactone" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

"D-Glucose" [fillcolor="#FBBC05"]; "D-Glucono-δ-lactone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "D-Gluconic_Acid" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"D-Glucose" -> "D-Glucono-δ-lactone" [label="Glucose Oxidase"]; "D-Glucono-δ-lactone" -> "D-Gluconic_Acid" [label="Hydrolysis"]; } caption: "Simplified biosynthesis pathway of this compound."

Synthesis Methodologies

The synthesis of this compound can be broadly categorized into chemical and biological methods. The choice of method often depends on the desired scale of production, purity requirements, and economic considerations.

Chemical Synthesis

Chemical synthesis offers several routes to this compound, each with distinct advantages and limitations.

-

Oxidation with Bromine Water: This is a classical method for the oxidation of aldoses. D-glucose is oxidized by bromine water in a slightly acidic solution to directly yield the delta-lactone.[2]

-

Oxidation with Benzoyl Peroxide: This method utilizes benzoyl peroxide as the oxidizing agent in an aqueous solution of D-glucose. The reaction is driven by heating, followed by cooling and purification steps to isolate the lactone.

-

Catalytic Oxidation: Palladium-based catalysts can be employed for the oxidation of glucose to the lactone. This method can offer high conversion rates and selectivity under controlled pH and temperature conditions.[3]

Biological Synthesis

Biological synthesis methods are often favored for their specificity and milder reaction conditions, which can lead to higher purity products.

-

Microbial Fermentation: This is a widely used industrial method. The fungus Aspergillus niger is commonly employed to ferment glucose, producing gluconic acid which exists in equilibrium with its delta-lactone. The process involves submerged fermentation where parameters like pH, temperature, and oxygen supply are carefully controlled.[4][5]

-

Enzymatic Synthesis: This method utilizes isolated enzymes, primarily glucose oxidase, to catalyze the oxidation of D-glucose. To drive the reaction to completion and prevent enzyme inhibition by the byproduct hydrogen peroxide, catalase is often co-immobilized with glucose oxidase to decompose the hydrogen peroxide into water and oxygen.[6][7][8]

Quantitative Data on Synthesis

The efficiency of different synthesis methods can be compared based on key performance indicators such as yield and product concentration. The following table summarizes available quantitative data from various sources.

| Synthesis Method | Key Parameters | Reported Yield/Concentration | Reference |

| Chemical Synthesis | |||

| Oxidation with Benzoyl Peroxide | Total Yield | >90% | [3] |

| Catalytic Oxidation (Pd/C) | Lactone Yield | >45% | [3] |

| Biological Synthesis | |||

| Microbial Fermentation (A. niger) | Gluconic Acid Concentration | 85.2 g/L | [5] |

| Microbial Fermentation (A. niger) | Glucose Conversion | 86.97% | [5] |

| Microbial Fermentation (A. niger) | Overall Yield | 1.051 ± 0.012 g/g | [4][9] |

| Microbial Fermentation (A. niger) | Production Rate | 21.0 ± 0.9 g/L/h | [4][9] |

Experimental Protocols

This section provides detailed methodologies for the key synthesis routes.

Chemical Synthesis: Oxidation of D-Glucose with Bromine Water

Objective: To synthesize D-Glucono-δ-lactone by the oxidation of D-glucose using bromine water.

Materials:

-

D-glucose

-

Bromine water (saturated solution of bromine in water)

-

Sodium bicarbonate

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve D-glucose in water in a flask equipped with a stirrer and a dropping funnel.

-

Cool the flask in an ice bath.

-

Slowly add bromine water from the dropping funnel to the glucose solution with continuous stirring. The addition is continued until a persistent yellow color of excess bromine is observed.

-

Continue stirring the reaction mixture in the ice bath for several hours.

-

Neutralize the excess bromine by the careful addition of a sodium bicarbonate solution until the yellow color disappears.

-

Concentrate the reaction mixture under reduced pressure to a syrup.

-

Extract the syrup with hot diethyl ether.

-

Dry the ether extract over anhydrous sodium sulfate.

-

Evaporate the ether to obtain crystalline D-Glucono-δ-lactone.

Biological Synthesis: Microbial Fermentation using Aspergillus niger

Objective: To produce D-Gluconic acid and its delta-lactone through submerged fermentation of glucose by Aspergillus niger.

Materials and Equipment:

-

Aspergillus niger strain (e.g., NCIM 530)

-

Fermentation medium (e.g., golden syrup or glucose, (NH₄)₂HPO₄, MgSO₄·7H₂O, urea, KH₂PO₄, olive oil as an antifoaming agent)

-

Spore germination medium (e.g., glucose, (NH₄)₂HPO₄, MgSO₄·7H₂O, KH₂PO₄)

-

50 L semiautomatic stirred-tank fermenter

-

Shaker incubator

Procedure:

-

Inoculum Preparation:

-

Maintain the Aspergillus niger strain on a suitable agar (B569324) slant medium.

-

Harvest spores from a 4-day old slant into a sterile sodium phosphate (B84403) buffer containing a surfactant (e.g., Tween 80).

-

Adjust the spore concentration to 10⁸ - 10¹⁰ spores per ml.

-

Inoculate the spore suspension into the spore germination medium and incubate in a shaker.

-

-

Fermentation:

-

Sterilize the fermentation medium in the fermenter.

-

Inoculate the fermenter with the prepared seed culture.

-

Maintain the fermentation conditions: temperature at 28°C, agitation at 250 rpm.

-

Control the pH at 5.5 by the continuous addition of a sterile calcium carbonate slurry (15%).

-

Monitor the glucose consumption and gluconic acid production over approximately 44 hours.

-

-

Product Recovery:

-

After the fermentation is complete, filter the fermentation broth to remove the fungal biomass.

-

The resulting filtrate contains D-gluconic acid in equilibrium with D-glucono-δ-lactone.

-

Further purification steps such as crystallization can be employed to isolate the pure lactone.

-

dot graph "Microbial_Fermentation_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

subgraph "cluster_0" { label = "Inoculum Preparation"; style=filled; color="#FBBC05"; "Spore_Suspension" -> "Seed_Culture" [label="Incubation"]; }

subgraph "cluster_1" { label = "Fermentation"; style=filled; color="#4285F4"; "Seed_Culture" -> "Fermenter" [label="Inoculation"]; "Fermenter" -> "Fermentation_Broth" [label="Controlled Conditions\n(Temp, pH, Agitation)"]; }

subgraph "cluster_2" { label = "Product Recovery"; style=filled; color="#EA4335"; "Fermentation_Broth" -> "Filtration" [label="Biomass Removal"]; "Filtration" -> "Purification" [label="Crystallization"]; "Purification" -> "D-Glucono-δ-lactone"; } } caption: "General workflow for the production of D-Glucono-δ-lactone via microbial fermentation."

Signaling Pathway Involvement

Recent research has begun to elucidate the biological activities of this compound beyond its role as a simple carbohydrate. One notable finding is its involvement in cardioprotective signaling pathways. Studies have shown that gluconolactone (B72293) can activate Protein Kinase C epsilon (PKCε), which in turn leads to the activation of the Extracellular Signal-Regulated Kinase (ERK) signaling pathway.[10] This activation is associated with protection against myocardial ischemia/reperfusion injury.

dot graph "PKC_ERK_Signaling_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, color="#202124", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

"Gluconolactone" [fillcolor="#FBBC05", fontcolor="#202124"]; "PKCε" [fillcolor="#4285F4"]; "ERK" [fillcolor="#EA4335"]; "Cardioprotection" [shape=ellipse, fillcolor="#34A853"];

"Gluconolactone" -> "PKCε" [label="Activates"]; "PKCε" -> "ERK" [label="Activates"]; "ERK" -> "Cardioprotection" [label="Leads to"]; } caption: "Activation of the PKCε/ERK signaling pathway by Gluconolactone."

Conclusion

This compound is a versatile molecule with significant natural abundance and a well-established portfolio of synthetic methodologies. For researchers and professionals in drug development, understanding the nuances of its natural occurrence and the specifics of its synthesis is crucial for leveraging its potential. While chemical synthesis offers rapid access to this compound, biological methods, particularly microbial fermentation, provide a scalable and often more sustainable route to high-purity product. The emerging understanding of its biological activities, such as the activation of cardioprotective signaling pathways, further enhances its appeal as a molecule with therapeutic potential. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for the scientific community in their exploration and application of this compound.

References

- 1. fao.org [fao.org]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. CN102432572A - Synthesis method of D-gluconic acid-lactone - Google Patents [patents.google.com]

- 4. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. D-(+)-Glucono-1,5-lactone synthesis - chemicalbook [chemicalbook.com]

- 9. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to D-Gluconic Acid, Delta-Lactone: Properties, Protocols, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Gluconic acid, delta-lactone, a naturally occurring polyhydroxy acid (PHA). This document details its physicochemical properties, provides comprehensive experimental protocols for its synthesis and quantification, and explores its mechanisms of action, including its role in cellular signaling pathways.

Core Physicochemical Properties

This compound, also known as gluconolactone (B72293), is the cyclic ester of D-gluconic acid.[1][2] In aqueous solutions, it exists in equilibrium with D-gluconic acid.[1][2] Key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 90-80-2 | [3] |

| Molecular Formula | C₆H₁₀O₆ | [3] |

| Molecular Weight | 178.14 g/mol | [3] |

| Appearance | White, odorless crystalline powder | [1][2] |

| Solubility in Water | Freely soluble | [3] |

| Solubility in Ethanol | Sparingly soluble | [3] |

| Melting Point | Approximately 153 °C (decomposes) | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and quantification of this compound.

Protocol 1: Synthesis of this compound via Oxidation of D-Glucose

This protocol describes a common method for the synthesis of this compound through the oxidation of D-glucose.

Materials:

-

D-glucose

-

Bromine water or a suitable enzyme (e.g., glucose oxidase)[4][5]

-

Requisite solvents (e.g., water, dioxane)

-

Catalyst (if applicable, e.g., platinum-calcium carbonate)[6]

-

Filtration apparatus

-

Rotary evaporator

-

Crystallization vessel

Procedure:

-

Oxidation of D-glucose:

-

Chemical Oxidation: Dissolve D-glucose in an aqueous solution. Slowly add bromine water to the solution while stirring. The reaction oxidizes the aldehyde group of glucose to a carboxylic acid, forming gluconic acid.[4]

-

Enzymatic Oxidation: Alternatively, react D-glucose in an aqueous solution with oxygen in the presence of glucose oxidase to catalyze the oxidation to D-glucono-δ-lactone.[5]

-

Catalytic Oxidation: React glucose with molecular oxygen in an organic solvent (e.g., dioxane) using a palladium or platinum catalyst.[6]

-

-

Formation of the Lactone: The initial product of the oxidation is D-gluconic acid. In an aqueous environment, D-gluconic acid is in equilibrium with its delta- and gamma-lactones.

-

Purification and Crystallization:

-

Filter the reaction mixture to remove any catalyst or insoluble byproducts.[6]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator. This step helps to shift the equilibrium towards the formation of the lactone by removing water.

-

Cool the concentrated solution to induce crystallization of this compound.

-

Collect the crystals by filtration and wash with a small amount of cold water.

-

Dry the crystals under vacuum to obtain the final product.

-

Protocol 2: Quantification of this compound in a Sample

This protocol outlines a method for determining the concentration of this compound, often in conjunction with D-gluconic acid, using titration.

Materials:

-

Sample containing this compound

-

0.1 N Sodium hydroxide (B78521) (NaOH) solution, standardized

-

0.1 N Sulfuric acid (H₂SO₄) solution, standardized

-

Phenolphthalein (B1677637) indicator solution

-

Burettes, pipettes, and flasks

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a known volume of deionized water.

-

Titration:

-

To the sample solution, add a known excess of 0.1 N NaOH. Allow the solution to stand for 20 minutes to ensure the complete hydrolysis of the lactone to gluconate.[1]

-

Add a few drops of phenolphthalein indicator.

-

Titrate the excess (unreacted) NaOH with a standardized 0.1 N H₂SO₄ solution until the pink color of the indicator disappears.

-

-

Blank Determination: Perform a blank titration using the same volume of 0.1 N NaOH and titrating with the 0.1 N H₂SO₄ solution to account for any carbonate in the NaOH solution.

-

Calculation:

-

Calculate the amount of NaOH consumed in the hydrolysis of the lactone.

-

Each milliliter of 0.1 N NaOH is equivalent to 17.81 mg of C₆H₁₀O₆.[1]

-

Calculate the percentage of this compound in the original sample.

-

Cellular Mechanisms and Signaling Pathways

This compound exhibits several biological activities, particularly in the context of skin health and cardioprotection. Its mechanisms of action involve gentle exfoliation, moisturization, antioxidant effects, and modulation of specific signaling pathways.

Mechanism of Action in Skin

In cosmetic and dermatological applications, gluconolactone functions as a gentle exfoliant and a moisturizer.[7] Its larger molecular size compared to alpha-hydroxy acids (AHAs) results in slower and less deep penetration into the skin, leading to reduced irritation.[8] It helps to improve skin texture and reduce the appearance of fine lines and wrinkles.[7] Furthermore, it is thought to inhibit inflammatory mediators such as IL-1α and PGE2, contributing to its anti-inflammatory properties.[9]

Caption: Logical flow of the anti-inflammatory action of this compound.

Cardioprotective Effects via PKCε/ERK Signaling Pathway

Recent studies have elucidated a cardioprotective role for D-glucono-1,5-lactone in the context of myocardial ischemia/reperfusion injury. The mechanism involves the activation of the Protein Kinase C epsilon (PKCε) and Extracellular signal-regulated kinase (ERK) signaling pathway.[10] This pathway is crucial for cell survival and protection against apoptosis.

Caption: PKCε/ERK signaling pathway activated by D-Glucono-1,5-lactone.

Conclusion

This compound is a versatile molecule with significant applications in the pharmaceutical and cosmetic industries. Its well-characterized physicochemical properties and established biological activities, including its role in specific cellular signaling pathways, make it a compound of high interest for researchers and drug development professionals. The experimental protocols provided in this guide offer a foundation for its synthesis and analysis, facilitating further research and development.

References

- 1. fao.org [fao.org]

- 2. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]

- 3. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-(+)-Glucono-1,5-lactone synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. GB2031884A - Process for producing glucono-delta-lactone from glucose - Google Patents [patents.google.com]

- 7. thechemistryjournal.com [thechemistryjournal.com]

- 8. us.typology.com [us.typology.com]

- 9. kesans.rifainstitute.com [kesans.rifainstitute.com]

- 10. Gluconolactone Alleviates Myocardial Ischemia/Reperfusion Injury and Arrhythmias via Activating PKCε/Extracellular Signal-Regulated Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of D-Gluconic Acid, delta-Lactone in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of D-Gluconic acid, delta-lactone (Glucono-delta-lactone or GDL). The following sections detail quantitative data, experimental methodologies for its characterization, and visual representations of its chemical behavior and analytical workflows.

Introduction

D-Glucono-delta-lactone (GDL) is a neutral cyclic ester of D-gluconic acid.[1] It is a white, odorless, crystalline powder that is widely utilized in the food, pharmaceutical, and cosmetic industries as a sequestrant, acidifier, curing agent, and leavening agent.[1] Its utility is largely derived from its behavior in aqueous solutions, where it undergoes slow hydrolysis to D-gluconic acid. This gradual acidification is a key property that makes GDL a valuable excipient in various formulations.[2] Understanding the solubility and stability of GDL under different conditions is therefore critical for its effective application in research and product development.

Aqueous Solubility of D-Glucono-delta-lactone

GDL is freely soluble in water.[3] The dissolution process is followed by a slower hydrolysis reaction, which influences the overall solution properties over time.

Quantitative Solubility Data

The solubility of GDL in water is temperature-dependent. The following table summarizes the available quantitative data.

| Temperature (°C) | Solubility ( g/100 mL) |

| 20 | 59 |

| 25 | 59[3] |

Stability in Aqueous Solutions: Hydrolysis to D-Gluconic Acid

Upon dissolution in water, GDL is in equilibrium with D-gluconic acid.[1] The lactone form is partially hydrolyzed to the open-chain gluconic acid. This hydrolysis is a reversible reaction, and the balance between the lactone and the acid is established as a chemical equilibrium.[1]

The Hydrolysis Pathway

The hydrolysis of GDL to D-gluconic acid is a key aspect of its functionality, providing a gradual and controlled decrease in the pH of the solution.[2]

Factors Influencing Stability and Hydrolysis Rate

The rate of GDL hydrolysis is significantly influenced by both temperature and pH.

-

Temperature: An increase in temperature accelerates the rate of hydrolysis.[1] The conversion to gluconic acid is slow at room temperature but is significantly faster at elevated temperatures.

-

pH: The hydrolysis of GDL is also pH-dependent, with the rate increasing at higher pH values.[1] In acidic conditions (pH 3 to 5), the hydrolysis reaction is first-order with respect to the lactone concentration and is largely independent of pH.

Quantitative Stability Data

The following table summarizes the reported hydrolysis rate constants for GDL under various conditions.

| pH | Temperature (°C) | Rate Constant (k) | Method |

| 4.5 - 8.5 | 25 | k(H₂O) = 4.59 x 10⁻⁵ s⁻¹; k(OH⁻) = 2.76 x 10³ M⁻¹s⁻¹ | pH-static |

| 4.63 | Not Specified | Slow hydrolysis | Not Specified |

| 3 - 5 | 25 | 2.26 x 10⁻⁴ s⁻¹ | Optical Rotation |

| 3 - 5 | 25 | 1.31 x 10⁻⁴ s⁻¹ | Coulometry |

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the solubility and stability of GDL.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the thermodynamic solubility of a compound in water.

Materials:

-

D-Glucono-delta-lactone

-

Distilled or deionized water

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration device (e.g., syringe filters, 0.45 µm)

-

Analytical method for quantification (e.g., HPLC, enzymatic assay)

Procedure:

-

Add an excess amount of GDL to a vial.

-

Add a known volume of water to the vial.

-

Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the sample for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

-

Quantify the concentration of GDL in the filtrate using a validated analytical method.

Determination of Hydrolysis Rate by HPLC

This method allows for the simultaneous quantification of GDL and its hydrolysis product, gluconic acid, over time.

Materials:

-

A solution of GDL in the desired aqueous medium (e.g., buffered solution at a specific pH).

-

HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index).

-

A suitable HPLC column for separating organic acids (e.g., a C18 or a specific organic acid column).

-

Mobile phase (e.g., an aqueous buffer with an organic modifier like acetonitrile (B52724) or methanol).

-

Standards of GDL and gluconic acid.

Procedure:

-

Prepare a stock solution of GDL in the desired aqueous medium and maintain it at a constant temperature.

-

At various time points, withdraw an aliquot of the solution.

-

Immediately quench the hydrolysis reaction if necessary (e.g., by rapid cooling or pH adjustment).

-

Inject the sample onto the HPLC system.

-

Separate GDL and gluconic acid using an appropriate isocratic or gradient elution method.

-

Quantify the peak areas of GDL and gluconic acid by comparing them to the calibration curves of the respective standards.

-

Plot the concentration of GDL versus time and determine the hydrolysis rate constant from the decay curve.

Monitoring Hydrolysis by pH-Stat Titration

This technique is useful for studying the kinetics of hydrolysis by monitoring the production of gluconic acid.

Materials:

-

A pH-stat apparatus (autotitrator).

-

A thermostated reaction vessel.

-

A standardized solution of a base (e.g., NaOH).

-

A solution of GDL in unbuffered or weakly buffered water.

Procedure:

-

Place the GDL solution in the thermostated reaction vessel.

-

Set the pH-stat to maintain a constant pH.

-

As GDL hydrolyzes to gluconic acid, the pH of the solution will decrease.

-

The pH-stat will automatically add the standardized base to neutralize the newly formed acid and maintain the set pH.

-

Record the volume of base added over time.

-

The rate of base addition is directly proportional to the rate of hydrolysis.

Quantification of D-Gluconic Acid by Enzymatic Assay

This is a highly specific method for determining the concentration of D-gluconic acid formed from the hydrolysis of GDL.

Principle: D-gluconic acid is phosphorylated by ATP in the presence of the enzyme gluconate kinase (GK) to form D-gluconate-6-phosphate. This product is then oxidized by NADP⁺ in the presence of 6-phosphogluconate dehydrogenase (6-PGDH) to ribulose-5-phosphate, with the concomitant formation of NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the amount of D-gluconic acid.

Procedure:

-

To determine the total amount of GDL and gluconic acid, first, hydrolyze the GDL to gluconic acid by adjusting the sample pH to approximately 11 with NaOH and incubating for a short period.

-

Neutralize the sample and use it in the enzymatic assay.

-

Follow the protocol of a commercially available D-gluconic acid assay kit, which typically involves mixing the sample with a buffer, cofactors (ATP and NADP⁺), and the enzymes.

-

Measure the absorbance at 340 nm before and after the reaction is complete.

-

Calculate the concentration of D-gluconic acid from the change in absorbance.

Conclusion

D-Glucono-delta-lactone exhibits high aqueous solubility and a predictable, slow hydrolysis to D-gluconic acid. The rate of this hydrolysis is readily controlled by temperature and pH, making GDL a versatile excipient for applications requiring gradual acidification. The experimental protocols provided in this guide offer robust methods for characterizing the solubility and stability of GDL, which is essential for its successful implementation in pharmaceutical and other scientific formulations.

References

The Lynchpin of the Oxidative Pentose Phosphate Pathway: A Technical Guide to the Role of 6-Phosphoglucono-δ-lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of 6-phosphoglucono-δ-lactone, a critical intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP). The document elucidates its formation, enzymatic conversion, and regulatory significance, supported by quantitative data, detailed experimental protocols, and pathway visualizations. This guide is intended to serve as a comprehensive resource for professionals engaged in metabolic research and the development of therapeutics targeting cellular metabolism.

Executive Summary

The pentose phosphate pathway (PPP) is a fundamental metabolic route operating parallel to glycolysis.[1] Its primary functions are to generate nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) for reductive biosynthesis and antioxidant defense, and to produce ribose-5-phosphate (B1218738) (R5P), a crucial precursor for nucleotide and nucleic acid synthesis.[1][2] The pathway is divided into an irreversible oxidative phase and a reversible non-oxidative phase.[1][3] 6-Phosphoglucono-δ-lactone is the first and committing intermediate of the oxidative branch, marking the entry point of glucose-6-phosphate into this vital pathway. Its synthesis and subsequent hydrolysis are tightly controlled steps that dictate the metabolic flux towards either NADPH production or nucleotide synthesis, making it a molecule of significant interest in both normal physiology and disease states such as cancer.

The Core Role of 6-Phosphoglucono-δ-lactone in the Pentose Phosphate Pathway

6-Phosphoglucono-δ-lactone serves as the pivotal link between glycolysis and the oxidative PPP. Its existence as an intramolecular ester is transient but essential for the sequential oxidation of glucose.

Formation from Glucose-6-Phosphate

The entry step into the oxidative PPP is the oxidation of glucose-6-phosphate at the C1 position, a reaction catalyzed by the enzyme glucose-6-phosphate dehydrogenase (G6PD) . This is the rate-limiting step of the pathway.[4] The reaction is an oxidation-reduction process where NADP+ acts as the electron acceptor, being reduced to NADPH.[4] The product of this reaction is the intramolecular ester, 6-phosphoglucono-δ-lactone.[5]

Reaction: Glucose-6-phosphate + NADP⁺ ⇌ 6-Phosphoglucono-δ-lactone + NADPH + H⁺

This initial step is a primary site of regulation for the entire pathway. The activity of G6PD is strongly inhibited by high ratios of NADPH to NADP+, effectively tailoring the pathway's activity to the cell's demand for reducing power.[2]

Hydrolysis to 6-Phosphogluconate

6-phosphoglucono-δ-lactone is a labile molecule that is rapidly hydrolyzed to open the lactone ring, forming 6-phosphogluconate. This reaction is catalyzed by the enzyme 6-phosphogluconolactonase (6PGL) .[6]

Reaction: 6-Phosphoglucono-δ-lactone + H₂O → 6-Phosphogluconate

While this hydrolysis can occur spontaneously, the enzymatic catalysis by 6PGL is crucial for preventing the accumulation of the lactone.[6][7] Accumulation of 6-phosphoglucono-δ-lactone can be detrimental, as it is susceptible to attack by intracellular nucleophiles, which could lead to toxic side reactions.[6] The efficiency of 6PGL ensures the unidirectional and efficient flow of metabolites through the oxidative PPP.[7]

Quantitative Data

The metabolic flow through the initial steps of the oxidative PPP is governed by the concentrations of the intermediates and the kinetic properties of the enzymes involved.

Intracellular Concentration

The intracellular concentration of 6-phosphoglucono-δ-lactone is kept very low due to the efficient action of 6PGL.

| Metabolite | Tissue/Compartment | Concentration (µM) | Reference |

| 6-Phosphoglucono-δ-lactone | Cellular Cytoplasm | 0.00762 | [8] |

Enzyme Kinetic Parameters

The Michaelis-Menten constants (Kₘ) and maximum velocities (Vₘₐₓ) of G6PD and 6PGL from various sources are summarized below. These parameters are crucial for understanding the substrate affinity and catalytic efficiency of these key enzymes.

Table 1: Kinetic Parameters of Glucose-6-Phosphate Dehydrogenase (G6PD)

| Organism/Tissue | Substrate | Kₘ (µM) | Vₘₐₓ | Reference |

| Human (Normal) | Glucose-6-Phosphate | - | - | [4][9] |

| Human (Normal) | NADP⁺ | - | - | [4][9] |

| Rat Liver | Glucose-6-Phosphate | 170 - 329 | 327.1 mU/mg | [10] |

| Rat Liver | NADP⁺ | 100 | 327.1 mU/mg | [11] |

| Rat Kidney Cortex | Glucose-6-Phosphate | 206 | 76.55 mU/mg | [11] |

| Rat Kidney Cortex | NADP⁺ | 25 | 76.55 mU/mg | [11] |

Table 2: Kinetic Parameters of 6-Phosphogluconolactonase (6PGL)

| Organism/Tissue | Substrate | Kₘ (µM) | Vₘₐₓ | Reference |

| Bass Liver | 6-Phosphoglucono-δ-lactone | 90 | Not Specified | [5] |

| Bovine Erythrocytes | 6-Phosphoglucono-δ-lactone | Exhibits Michaelis-Menten kinetics | Not Specified | [4] |

Experimental Protocols

Accurate measurement of the activity of enzymes that produce and consume 6-phosphoglucono-δ-lactone, and the quantification of the intermediate itself, are essential for metabolic research.

Spectrophotometric Assay for 6-Phosphogluconolactonase (6PGL) Activity

Due to the instability of its substrate, assaying 6PGL activity requires the in situ generation of 6-phosphoglucono-δ-lactone.[9] This coupled-enzyme assay monitors the ultimate production of NADPH.

Principle: This method uses a large excess of G6PD to generate 6-phosphoglucono-δ-lactone from glucose-6-phosphate. The 6PGL in the sample then hydrolyzes the lactone to 6-phosphogluconate. A third enzyme, 6-phosphogluconate dehydrogenase (6PGD), is included in excess to convert the 6-phosphogluconate to ribulose-5-phosphate, generating a second molecule of NADPH. The rate of NADPH production, measured by the increase in absorbance at 340 nm, is proportional to the 6PGL activity.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂

-

Glucose-6-Phosphate (G6P) solution: 10 mM in Assay Buffer

-

NADP⁺ solution: 10 mM in Assay Buffer

-

Glucose-6-Phosphate Dehydrogenase (G6PD): High activity solution (e.g., >200 units/mL)

-

6-Phosphogluconate Dehydrogenase (6PGD): High activity solution (e.g., >50 units/mL)

-

Sample containing 6PGL (e.g., cell lysate, purified enzyme)

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer, G6P solution, NADP⁺ solution, G6PD, and 6PGD.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C) in a spectrophotometer.

-

Initiate the reaction by adding the sample containing 6PGL.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

-

To determine kinetic parameters (Kₘ and Vₘₐₓ), the assay is repeated with varying concentrations of G6P (which dictates the rate of substrate formation for 6PGL).[9]

LC-MS/MS Method for Quantification of Pentose Phosphate Pathway Intermediates

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the simultaneous quantification of multiple PPP intermediates, including 6-phosphoglucono-δ-lactone and its related metabolites.

Principle: Metabolites are extracted from biological samples and separated using liquid chromatography, typically Hydrophilic Interaction Liquid Chromatography (HILIC) for polar molecules like sugar phosphates. The separated metabolites are then ionized and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity.

Methodology:

-

Sample Preparation (Metabolite Extraction):

-

Quench metabolic activity rapidly, often by flash-freezing samples in liquid nitrogen.

-

Add a cold extraction solvent (e.g., a mixture of Methanol:Acetonitrile:Water, 50:30:20 v/v/v) to the sample (e.g., cell pellet).

-

Include a stable isotope-labeled internal standard to correct for matrix effects and variations in extraction efficiency.

-

Vortex vigorously and incubate at -20°C to precipitate proteins.

-

Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris and proteins.

-

Collect the supernatant, dry it under a stream of nitrogen, and reconstitute the extract in the initial mobile phase for analysis.

-

-

Liquid Chromatography (LC):

-

Column: HILIC column (e.g., Amide or Zwitterionic phase).

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: Water with an additive to improve peak shape and ionization (e.g., 10 mM Ammonium Acetate, pH 9.0).

-

Gradient: A gradient from high organic to high aqueous content to elute the polar sugar phosphates.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ion Source: Electrospray Ionization (ESI), typically in negative mode for phosphate-containing compounds.

-

Analyzer: Triple Quadrupole Mass Spectrometer.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each target metabolite and internal standard. For 6-phosphoglucono-δ-lactone (C₆H₁₁O₉P), the precursor ion [M-H]⁻ would be m/z 257.0. Product ions would be determined by infusion of a standard.

-

Data Analysis: The peak area of the analyte is normalized to the peak area of the internal standard, and the concentration is determined using a calibration curve prepared with known standards.

-

Visualizations: Pathways and Workflows

The Oxidative Pentose Phosphate Pathway

Caption: The oxidative branch of the Pentose Phosphate Pathway.

Experimental Workflow for LC-MS/MS Quantification

Caption: Workflow for metabolite quantification by LC-MS/MS.

Regulation of the Oxidative PPP

Caption: Feedback inhibition of G6PD by NADPH.

Implications for Drug Development and Disease

The central role of the oxidative PPP in providing NADPH for antioxidant defense and building blocks for proliferation makes it a critical pathway in diseases characterized by high oxidative stress and rapid cell growth, particularly cancer.

-

Oncology: Many cancer cells exhibit increased flux through the PPP to meet the high demand for NADPH (to counteract reactive oxygen species) and ribose-5-phosphate (for nucleotide synthesis). This metabolic reprogramming makes enzymes of the oxidative PPP, including G6PD, attractive targets for therapeutic intervention. Inhibition of G6PD can sensitize cancer cells to oxidative stress and impair their proliferative capacity.

-

Infectious Diseases: Some pathogens, such as the malarial parasite Plasmodium falciparum, rely on a bifunctional enzyme with both G6PD and 6PGL activity.[6] The unique structure of this enzyme compared to its human counterparts presents an opportunity for the development of selective inhibitors as antimalarial drugs.[6]

-

Genetic Disorders: Glucose-6-phosphate dehydrogenase deficiency is one of the most common human enzyme deficiencies, affecting millions worldwide. It leads to a reduced ability of red blood cells to produce NADPH, making them highly susceptible to oxidative damage and subsequent hemolysis, especially upon exposure to certain drugs or foods.

Conclusion

6-Phosphoglucono-δ-lactone stands as a cornerstone of the pentose phosphate pathway. Its formation by G6PD is the committed, rate-limiting step that channels glucose into the oxidative branch, directly linking glucose metabolism to the cell's anabolic and antioxidant capacities through the production of NADPH. The subsequent, efficient hydrolysis of this labile lactone by 6PGL ensures the pathway's unidirectionality and prevents the accumulation of a potentially reactive intermediate. For researchers and drug developers, a thorough understanding of the biochemistry and regulation surrounding 6-phosphoglucono-δ-lactone is paramount for dissecting the metabolic underpinnings of disease and for designing novel therapeutic strategies that target cellular metabolism.

References

- 1. 6-phosphogluconolactonase - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. 6-phosphogluconolactonase. Purification, properties and activities in various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic properties from bass liver 6-phosphogluconolactonase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sydney.edu.au [sydney.edu.au]

- 6. A spectrophotometric assay for 6-phosphogluconolactonase involving the use of immobilized enzymes to prepare the labile 6-phosphoglucono-delta-lactone substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6 Phosphogluconate Assay Kit (Colorimetric) (ab211071) | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. A spectrophotometric assay for 6-phosphogluconolactonase involving the use of immobilized enzymes to prepare the labile 6-phosphoglucono-delta-lactone substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of Gluconic Acid from D-Gluconic Acid, Delta-Lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of gluconic acid using D-gluconic acid, delta-lactone (GDL) as a precursor. The document details the underlying chemical principles, quantitative kinetic and equilibrium data, and detailed experimental protocols for the conversion and subsequent analysis.

Introduction and Chemical Principles

D-Glucono-δ-lactone (GDL) is the neutral cyclic 1,5-intramolecular ester of D-gluconic acid.[1][2] It is widely utilized in the food, pharmaceutical, and chemical industries as a sequestrant, acidifier, and leavening agent.[1][3] Its utility as an acidifier stems from its gradual hydrolysis in aqueous solutions to D-gluconic acid, a mild, non-corrosive, and non-toxic organic acid.[4][5]

The synthesis of gluconic acid from GDL is a spontaneous hydrolysis reaction. When GDL, a white, odorless crystalline powder, is dissolved in water, it slowly hydrolyzes, establishing an equilibrium between the lactone and the open-chain gluconic acid.[1][5] This equilibrium is influenced by temperature, concentration, and pH.[5] Initially, a solution of GDL is pH-neutral, but as gluconic acid (pKa ≈ 3.7-3.86) is formed, the pH of the solution progressively decreases.[1][4][6]

The overall reaction is a fundamental process in both chemical synthesis and various biological systems. In the microbial fermentation process for gluconic acid production, GDL is a key intermediate where glucose is first oxidized to GDL, which then hydrolyzes to the final acid product.[6][7]

Quantitative Data: Hydrolysis Kinetics and Equilibrium

The conversion of D-glucono-δ-lactone to gluconic acid has been quantitatively studied. The key parameters are summarized in the tables below for easy reference and comparison.

Table 1: Reaction Kinetics of GDL Hydrolysis

| Parameter | Value | Conditions | Source(s) |

| Reaction Order | First-order in lactone concentration | pH 3 to 5 | [8] |

| Rate Constant (k) | 2.26 × 10⁻⁴ s⁻¹ | 25°C, measured by optical rotation | [8] |

| 1.31 × 10⁻⁴ s⁻¹ | 25°C, measured by coulometry | [8] | |

| 8.8 × 10⁻⁴ s⁻¹ | Phosphate buffer, pH 6.4 | [8] | |

| Activation Energy (Ea) | 15 kcal/mol (62.8 kJ/mol) | 20 to 25°C, pH 4 | [8][9] |

| 14.6 kcal/mol (61.1 kJ/mol) | Water-catalyzed reaction | [9] |

Table 2: Equilibrium and Thermodynamic Properties

| Parameter | Value | Conditions | Source(s) |

| Equilibrium Composition | 55-66% D-gluconic acid | Aqueous media | [2] |

| ~95% D-gluconic acid, ~5% lactones | Commercial 50% aqueous solution, room temp. | [6] | |

| pKa of Gluconic Acid | 3.70 | 25°C | [6] |

| 3.86 | Not specified | [4] |

Experimental Protocols

This section provides detailed methodologies for the preparation of gluconic acid from GDL and its subsequent quantification.

This protocol is designed for the complete conversion of GDL to gluconate, the salt of gluconic acid, which is often required for analytical procedures.

-

Reagent Preparation :

-

Prepare a 2 M solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

-

Prepare a stock solution of D-glucono-δ-lactone of known concentration (e.g., 10 g/L) in deionized water.

-

-

Hydrolysis Procedure :

-

Take a known volume of the GDL stock solution.

-

While stirring, slowly add the 2 M NaOH or KOH solution to adjust the pH of the GDL solution to approximately 11.0.[10] Use a calibrated pH meter for accurate measurement.

-

Incubate the solution at room temperature (~25°C) for 10-15 minutes.[10][11] Monitor the pH during incubation and add more base if it drops, as the formation of gluconic acid will consume the hydroxide ions.

-

After incubation, the hydrolysis is considered complete. The resulting solution contains sodium or potassium gluconate. This solution can be used directly for analysis or further processing.

-

This method allows for the specific measurement of D-gluconic acid. To measure the total amount of GDL in a sample, it must first be converted to gluconic acid using the alkaline hydrolysis protocol described above.

-

Assay Principle : The quantification is based on a two-step enzymatic reaction. First, D-gluconic acid is phosphorylated by ATP in the presence of gluconate kinase (GK). Second, the resulting D-gluconate-6-phosphate is oxidatively decarboxylated by 6-phosphogluconate dehydrogenase (6-PGDH) with NADP⁺, forming ribulose-5-phosphate and NADPH.[11] The amount of NADPH produced is stoichiometric to the initial amount of D-gluconic acid and is measured by the increase in absorbance at 340 nm.[11][12]

-

Reagents and Equipment :

-

Assay Procedure (Manual Spectrophotometer Format) :

-

Pipette 1.9 mL of deionized water and 1.0 mL of buffer/coenzyme solution (provided in the kit) into both a "blank" and a "sample" cuvette.

-

Add 0.1 mL of deionized water to the blank cuvette.

-

Add 0.1 mL of the sample solution to the sample cuvette.

-

Add 0.02 mL of 6-PGDH enzyme suspension to both cuvettes. Mix thoroughly.

-

Incubate at 37°C for approximately 5 minutes.[12]

-

Read the initial absorbance (A1) of both the blank and sample at 340 nm.

-

Start the final reaction by adding 0.02 mL of gluconate kinase (GK) enzyme suspension to both cuvettes.

-

Mix thoroughly and incubate at 37°C for 6-10 minutes, or until the reaction is complete.[12]

-

Read the final absorbance (A2) of both the blank and sample at 340 nm.

-

-

Calculation :

-

Calculate the change in absorbance for the sample (ΔA_sample = A2_sample - A1_sample) and the blank (ΔA_blank = A2_blank - A1_blank).

-

Subtract the blank's absorbance change from the sample's: ΔA_D-gluconic_acid = ΔA_sample - ΔA_blank.

-

The concentration of D-gluconic acid in the original sample is calculated using the Beer-Lambert law and the specific extinction coefficient of NADPH at 340 nm, accounting for any dilution factors. Refer to the specific kit's data booklet for the exact calculation formula.[10][12]

-

Visualizations: Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the key processes and relationships discussed in this guide.

Caption: Chemical equilibrium between D-glucono-δ-lactone and D-gluconic acid in an aqueous solution.

Caption: Workflow for the preparation and quantification of gluconic acid from its lactone precursor.

Caption: Simplified pathway showing GDL as an intermediate in the microbial production of gluconic acid.

References

- 1. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]

- 2. fao.org [fao.org]

- 3. ams.usda.gov [ams.usda.gov]

- 4. Gluconic acid | PPTX [slideshare.net]

- 5. Glucono-delta-Lactone | Gluconates | ACIDULANTS [jungbunzlauer.com]

- 6. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 11. ygeia.cl [ygeia.cl]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Biochemical Pathways Involving D-Gluconic Acid, Delta-Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucono-δ-lactone (GDL) and its phosphorylated form, 6-phosphoglucono-δ-lactone, are key metabolic intermediates situated at the crossroads of glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). This technical guide provides a comprehensive overview of the biochemical pathways involving these molecules, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant pathways. This document is intended to serve as a valuable resource for researchers in biochemistry, drug discovery, and metabolic engineering.

D-Glucono-δ-lactone is the cyclic ester of D-gluconic acid and is a naturally occurring food additive.[1][2] In aqueous solutions, it hydrolyzes to an equilibrium mixture of D-gluconic acid and its delta- and gamma-lactones.[1] The phosphorylated form, 6-phosphoglucono-δ-lactone, is the initial product of the pentose phosphate pathway, generated by the action of glucose-6-phosphate dehydrogenase (G6PD).[3][4]

Core Metabolic Pathway: The Pentose Phosphate Pathway

The primary biochemical route for 6-phosphoglucono-δ-lactone is the oxidative phase of the pentose phosphate pathway (PPP). This pathway is crucial for generating NADPH, a key reductant in biosynthetic processes and antioxidant defense, and for producing precursors for nucleotide synthesis.[5][6]

The initial step of the PPP is the oxidation of glucose-6-phosphate by glucose-6-phosphate dehydrogenase (G6PD), which produces 6-phosphoglucono-δ-lactone and the first molecule of NADPH.[5] This reaction is considered the rate-limiting step of the PPP.[3]

Subsequently, 6-phosphoglucono-δ-lactone is hydrolyzed to 6-phosphogluconate by the enzyme 6-phosphogluconolactonase (6PGL).[7][8] This step is crucial to prevent the accumulation of the lactone, which can be toxic to the cell.[8] The hydrolysis can also occur spontaneously, albeit at a slower rate.[9]

Figure 1: The oxidative phase of the Pentose Phosphate Pathway.

Quantitative Data: Enzyme Kinetics

The efficiency and regulation of the pentose phosphate pathway are dictated by the kinetic properties of its enzymes. Below is a summary of key kinetic parameters for glucose-6-phosphate dehydrogenase and 6-phosphogluconolactonase from various species.

| Enzyme | Species | Substrate | Km (µM) | kcat (s⁻¹) | Source |

| 6-Phosphogluconolactonase | Danio rerio (Zebrafish) | 6-Phosphoglucono-δ-lactone | 90 | - | [7] |

| Glucose-6-Phosphate Dehydrogenase | Corynebacterium glutamicum | Glucose-6-Phosphate | 1600 | - | [10] |

| NADP⁺ | 20 | - | [10] | ||

| 6-Phosphogluconate Dehydrogenase | Corynebacterium glutamicum | 6-Phosphogluconate | 34 | 19 | [11] |

| NADP⁺ | 160 | 17.1 | [11] | ||

| Gluconobacter oxydans | NAD⁺ | 20.1 | 47.4 | [11] | |

| NADP⁺ | 285 | 41.4 | [11] | ||

| Rattus norvegicus (Small Intestine) | 6-Phosphogluconate | 595 ± 213 | - | [12] | |

| NADP⁺ | 53.03 ± 1.99 | - | [12] |

Signaling Pathways

Beyond its central role in metabolism, D-glucono-δ-lactone and its derivatives are implicated in cellular signaling pathways, particularly in the context of oxidative stress and energy homeostasis.

Cardioprotection via PKCε/ERK Signaling

Recent studies have shown that D-glucono-δ-lactone can protect the heart from ischemia/reperfusion injury by activating the Protein Kinase C epsilon (PKCε) and Extracellular signal-Regulated Kinase (ERK) signaling pathway.[11] This pathway is a key component of the reperfusion injury salvage kinase (RISK) signaling pathway, which promotes cell survival.[13]

References

- 1. Characteristics and significance of the reverse glucose-6-phosphate dehydrogenase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The sweet side of AMPK signaling: regulation of GFAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. γ-6-Phosphogluconolactone, a Byproduct of the Oxidative Pentose Phosphate Pathway, Contributes to AMPK Activation through Inhibition of PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A spectrophotometric assay for 6-phosphogluconolactonase involving the use of immobilized enzymes to prepare the labile 6-phosphoglucono-delta-lactone substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. A spectrophotometric assay for 6-phosphogluconolactonase involving the use of immobilized enzymes to prepare the labile 6-phosphoglucono-delta-lactone substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucose-6-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. AMPK – sensing energy while talking to other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Effect of different γ-subunit isoforms on the regulation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Gluconolactone Alleviates Myocardial Ischemia/Reperfusion Injury and Arrhythmias via Activating PKCε/Extracellular Signal-Regulated Kinase Signaling [frontiersin.org]

A Comprehensive Spectroscopic Analysis of D-Glucono-δ-lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of D-Glucono-δ-lactone (GDL) using various spectroscopic techniques. GDL, the cyclic 1,5-intramolecular ester of D-gluconic acid, is a naturally occurring food additive and a key intermediate in metabolic pathways.[1] A thorough understanding of its structural and chemical properties through spectroscopic analysis is crucial for its application in research and development.

Chemical and Physical Properties

D-Glucono-δ-lactone is a white, odorless, crystalline powder.[1] It is freely soluble in water, where it undergoes hydrolysis to form an equilibrium mixture of D-gluconic acid and the delta- and gamma-lactones.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₆ | [2][3][4][5] |

| Molecular Weight | 178.14 g/mol | [2][3][4][6] |

| CAS Number | 90-80-2 | [2][3][4][6] |

| Synonyms | Gluconolactone, GDL, D-Glucono-1,5-lactone | [1][2][3] |

Spectroscopic Data

The following sections present quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).